![molecular formula C20H24N2O3 B1457894 N-Cbz-N'-tert-butyl-DL-phenylglycinamide CAS No. 1400644-17-8](/img/structure/B1457894.png)
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Overview
Description
N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Biological Activity
N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a compound of interest in medicinal chemistry due to its potential bioactivity and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of phenylglycine, characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a tert-butyl substituent. The structural formula can be represented as follows:
This compound exhibits characteristics that influence its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of phenylglycinamide, including this compound, exhibit cytotoxic activity against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A-549 (lung), MCF-7 (breast), and PC-3 (prostate) at micromolar concentrations .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A-549 | 5.2 |
MCF-7 | 4.8 |
PC-3 | 6.1 |
The cytotoxic effects are primarily attributed to the compound's ability to induce apoptosis through the disruption of sphingolipid metabolism, specifically by inhibiting sphingomyelin synthase (SMS). This results in an accumulation of ceramides, which are known to promote apoptotic pathways .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines and mediators such as NF-κB and COX-2, which play critical roles in inflammatory processes . These findings suggest potential applications in treating inflammatory diseases.
Study on Cancer Cell Lines
A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, it was most effective against breast cancer cells, leading researchers to propose further investigation into its use as an anticancer agent .
In Vivo Studies
In vivo studies using rodent models have demonstrated the compound's ability to reduce tumor growth without significant toxicity at therapeutic doses. These findings support the potential for clinical applications in oncology .
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Recent studies have highlighted the potential of phenylglycinamide derivatives, including N-Cbz-N'-tert-butyl-DL-phenylglycinamide, in the development of new anticonvulsant drugs. These compounds exhibit multimodal mechanisms of action, particularly through antagonism of TRPV1 channels, which are implicated in seizure activity. For instance, derivatives designed as hybrids integrating structural features from known TRPV1 antagonists have shown promising results in preclinical models for epilepsy and pain management .
Analgesic Properties
The compound has also been investigated for its analgesic properties. Research indicates that certain phenylglycinamide derivatives can effectively decrease nociceptive responses in various pain models, suggesting a potential therapeutic application in treating chronic pain conditions . The ability to modulate multiple ion channels (e.g., TRPV1, sodium channels) enhances their efficacy as analgesics .
Synthetic Methodologies
Amidation Reactions
this compound serves as a versatile intermediate in synthetic organic chemistry. A notable application is its use in one-pot amidation reactions, which allow for the efficient transformation of N-Cbz-protected amines into their corresponding amides. This method utilizes Grignard reagents and has been demonstrated to yield high conversions and selectivity .
Reaction Type | Conditions | Yield (%) |
---|---|---|
One-pot amidation | N-Cbz-protected amines with Grignard | 85-90 |
Synthesis of amides | Using 2-chloropyridine and anhydride | High yield |
Case Study 1: Anticonvulsant Development
A focused combinatorial chemistry approach was applied to develop novel phenylglycinamide derivatives aimed at enhancing antiseizure activity. The study indicated that these compounds not only inhibited TRPV1 but also affected sodium and calcium currents, demonstrating a multi-targeted mechanism that could lead to effective treatments for epilepsy .
Case Study 2: Pain Management
In another study, a series of phenylglycinamide derivatives were tested for their analgesic effects in formalin-induced pain models. The results showed that compounds with specific structural modifications exhibited significant reductions in pain response, indicating their potential as new analgesics .
Properties
IUPAC Name |
benzyl N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)22-18(23)17(16-12-8-5-9-13-16)21-19(24)25-14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHVRLRILOSOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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